molecular formula C10H14ClNO B2812804 (R)-4-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 2055848-95-6

(R)-4-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No.: B2812804
CAS No.: 2055848-95-6
M. Wt: 199.68
InChI Key: YCBVEAPGKKFAPH-HNCPQSOCSA-N
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Description

®-4-(Pyrrolidin-2-yl)phenol hydrochloride is a chiral compound that features a pyrrolidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-2-yl)phenol hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-4-(Pyrrolidin-2-yl)phenol hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-2-yl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

®-4-(Pyrrolidin-2-yl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-2-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in various non-covalent interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Pyrrolidin-2-yl)phenol hydrochloride
  • (S)-4-(Pyrrolidin-2-yl)phenol hydrochloride
  • ®-4-(Pyrrolidin-2-yl)aniline hydrochloride

Uniqueness

®-4-(Pyrrolidin-2-yl)phenol hydrochloride is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and phenol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2R)-pyrrolidin-2-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBVEAPGKKFAPH-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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